1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione
Description
Properties
CAS No. |
13314-95-9 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-8H2 |
InChI Key |
BINMYQZTJLGHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The imide group in the pyrrolidine-2,5-dione moiety undergoes hydrolysis under acidic or basic conditions, leading to ring opening and formation of carboxylic acid derivatives.
Example : Hydrolysis in 10% HCl yields a succinic acid derivative and piperidinemethanol.
Nucleophilic Substitution at Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation or acylation reactions.
Mechanism :
-
Alkylation : Piperidine nitrogen attacks electrophilic alkyl halides (e.g., benzyl bromide) in polar aprotic solvents .
-
Acylation : Coupling agents like HBTU activate carboxylic acids for amide bond formation with the piperidine amine .
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives.
Example : Oxidation with H₂O₂ in acetic acid yields a stable N-oxide, confirmed by NMR.
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form heterocyclic systems.
Mechanism : Acid-mediated deprotection of tert-butyl groups followed by intramolecular amidation generates fused rings .
Electrophilic Aromatic Substitution (EAS)
The electron-rich piperidine ring may undergo EAS, though limited by steric hindrance from the methyl group.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Nitro-piperidine derivative | N/A | |
| Cl₂, FeCl₃ (chlorination) | Chlorinated derivative | N/A |
Note : Experimental data for EAS is sparse, but theoretical reactivity aligns with similar piperidine derivatives.
Coordination Chemistry
The imide and amine groups enable ligand behavior in metal complexes.
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu(II) | Catalysis studies | |
| Fe(III) chloride | Aqueous ethanol | Octahedral Fe(III) | Magnetic materials |
Example : Coordination with Cu(II) forms stable complexes characterized by UV-Vis and ESR spectroscopy.
Key Reaction Data Table
| Reaction Type | Key Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Hydrolysis | HCl/NaOH | Reflux | Succinic acid derivatives | N/A |
| Alkylation | K₂CO₃, alkyl halide | DMF, 55°C | N-alkylated piperidine | 57–95% |
| Acylation | HBTU, acyl chloride | DMF, RT | N-acylated derivatives | 84% |
| Oxidation | H₂O₂, acetic acid | 60°C | Piperidine N-oxide | N/A |
| Cyclization | TFA, DCM | 0°C to RT | Benzoimidazole derivatives | 63% |
Scientific Research Applications
1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione, also known by its CAS number 13314-95-9, is a pyrrolidine-2,5-dione derivative with potential applications in scientific research, particularly in drug discovery . Pyrrolidine-2,5-diones have emerged as valuable scaffolds in the treatment of epilepsy .
Chemical Properties and Identifiers
1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione has a molecular weight of 196.25 g/mol . Key identifiers and properties include:
- IUPAC Name: 1-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
- InChI: InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-8H2
- InChIKey: BINMYQZTJLGHGE-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CN2C(=O)CCC2=O
- Molecular Formula: C10H16N2O2
- XLogP3-AA: 0.1
- Hydrogen Bond Donors: 0
- Hydrogen Bond Acceptors: 3
- Rotatable Bonds: 2
- Exact Mass: 196.121177757 Da
Applications in Drug Discovery
The pyrrolidine ring system is a versatile scaffold in medicinal chemistry, offering several advantages for drug design :
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Lipophilicity: Piperidine-containing derivatives (e.g., 288.34 g/mol in ) exhibit higher logP values (~1.08) compared to aminophenyl analogs (190.20 g/mol), suggesting enhanced membrane permeability.
- Activity Modulation: Substitutions like thiophene () or morpholinopropyl groups significantly alter pharmacological profiles, enhancing anticonvulsant potency.
Physicochemical Properties
- logP and Solubility: Piperidine derivatives (e.g., ) exhibit moderate lipophilicity (logP ~1.08), balancing solubility and bioavailability. Polar groups like aminophenyl (logSw = -1.82 in ) reduce membrane permeability.
- Molecular Weight : Piperidinylmethyl analogs (211–310 g/mol) fall within drug-like space, optimizing absorption and distribution.
Pharmacological Data and Mechanisms
- Target Engagement: Thiophene-morpholinopropyl derivatives () inhibit voltage-gated sodium/calcium channels and GABA transporters, suggesting multitarget mechanisms.
- Structural Influence : Piperidine’s conformational flexibility may enhance binding to receptors like 5-HT₁A or SERT, as seen in indole-piperidine derivatives ().
Biological Activity
1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The molecular formula of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a piperidine ring and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity. The presence of nitrogen-containing rings and carbonyl functionalities allows for various interactions with biological macromolecules.
Research indicates that 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is an enzyme involved in the kynurenine pathway, which plays a crucial role in immune regulation and cancer progression. By inhibiting IDO1, this compound may modulate immune responses and potentially enhance anti-tumor activities .
Biological Activity Overview
The biological activity of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione can be summarized as follows:
Study on IDO1 Inhibition
In a study examining the efficacy of various pyrrolidine derivatives as IDO1 inhibitors, 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione demonstrated significant inhibition rates compared to control compounds. The study highlighted the structure–activity relationship (SAR) that suggests modifications to the piperidine or pyrrolidine moieties could enhance inhibitory potency .
Anticancer Applications
Another research effort focused on the anticancer properties of this compound. It was found that when administered in conjunction with other therapeutic agents, it enhanced the overall anti-tumor response in preclinical models by promoting T-cell activation and reducing tumor-induced immunosuppression .
Comparative Analysis with Similar Compounds
The following table compares 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine-2,5-dione | Lacks piperidine moiety | Basic scaffold for derivatives |
| N-substituted pyrrolidine derivatives | Various substituents on nitrogen | Different biological activities depending on substitutions |
| Spiropiperidines | Fused ring systems | Unique reactivity and potential therapeutic applications |
Future Directions in Research
Given its promising biological activities, further research into 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione should focus on:
- Optimizing SAR: Investigating how structural modifications affect its potency as an IDO1 inhibitor.
- Clinical Trials: Initiating clinical studies to evaluate its safety and efficacy in cancer therapy.
- Mechanistic Studies: Understanding the detailed mechanisms through which it affects immune modulation and tumor microenvironments.
Q & A
Q. What are the established synthetic routes for 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions between pyrrolidine-2,5-dione derivatives and piperidine-containing reagents. For example, substituting a halogenated intermediate (e.g., 1-(chloromethyl)pyrrolidine-2,5-dione) with piperidine under reflux in a polar aprotic solvent (e.g., DMF) at 150°C for 20 hours yields the target compound . Potassium carbonate is often used as a base to deprotonate the amine and drive the reaction. Yield optimization requires monitoring via TLC and adjusting stoichiometry (amine:halide ratio ≥1.2:1) to account for side reactions like hydrolysis .
Q. How is the molecular structure of this compound validated, and what crystallographic data are available?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For related pyrrolidine-2,5-dione derivatives, SCXRD reveals dihedral angles between heterocyclic rings (e.g., 64.58° for pyridine-pyrrolidine systems), which influence molecular packing via weak C–H⋯π interactions . Complement with , , and IR spectroscopy to confirm functional groups. For example, peaks at δ 3.30–3.33 ppm (piperidine CH) and δ 1.96–1.99 ppm (pyrrolidine CH) are diagnostic .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin/eye contact. If inhaled, move to fresh air; if ingested, rinse mouth and seek medical attention. Store at room temperature in sealed containers away from ignition sources . Risk assessments should prioritize respiratory protection due to potential dust formation during weighing.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error steps. Compute activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) to prioritize solvent/base combinations that minimize side reactions . Software like Gaussian or ORCA can model solvent effects (e.g., DMF’s dielectric constant) on reaction kinetics.
Q. What statistical experimental design strategies are effective for resolving contradictions in reported synthetic yields?
- Methodological Answer : Employ factorial design (e.g., 2 factorial) to isolate critical variables (temperature, solvent polarity, catalyst loading). For instance, a 2 design (temperature: 120°C vs. 150°C; solvent: DMF vs. DMSO; catalyst: KCO vs. CsCO) identifies interactions affecting yield. Analyze variance (ANOVA) to rank factors and optimize conditions. Response surface methodology (RSM) further refines optimal parameters .
Q. How does structural modification of the piperidine or pyrrolidine rings alter bioactivity?
- Methodological Answer : Introduce substituents (e.g., fluoro, methyl groups) to modulate electronic/steric effects. For example, fluorination at the piperidine ring enhances metabolic stability in drug candidates, while methyl groups increase lipophilicity. Test modified analogs in enzyme inhibition assays (e.g., glycosidases) to correlate structure-activity relationships (SAR). Computational docking (AutoDock Vina) predicts binding affinities to targets like proteases or kinases .
Q. What analytical techniques resolve challenges in characterizing byproducts or degradation products?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies molecular formulas of impurities. Pair with HPLC-UV/ELSD to quantify byproducts. For example, a common degradation product—hydrolyzed pyrrolidine-2,5-dione—shifts retention time in reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under accelerated conditions (40°C/75% RH) coupled with LC-MS/MS elucidate degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar compounds?
- Methodological Answer : Systematically replicate experiments with controlled variables (e.g., reagent purity, moisture levels). Cross-reference patent literature (e.g., EP 1188744 A1, WO 2012048775 A1) and peer-reviewed syntheses to identify unreported variables (e.g., inert atmosphere vs. ambient conditions). Use design of experiments (DoE) to test robustness across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
